2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Brand Name: Vulcanchem
CAS No.: 1016530-98-5
VCID: VC2404947
InChI: InChI=1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2
SMILES: C1=C(N=C(C=N1)Cl)OCC(F)(F)F
Molecular Formula: C6H4ClF3N2O
Molecular Weight: 212.56 g/mol

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

CAS No.: 1016530-98-5

Cat. No.: VC2404947

Molecular Formula: C6H4ClF3N2O

Molecular Weight: 212.56 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine - 1016530-98-5

Specification

CAS No. 1016530-98-5
Molecular Formula C6H4ClF3N2O
Molecular Weight 212.56 g/mol
IUPAC Name 2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Standard InChI InChI=1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2
Standard InChI Key UCAZQUDLXKULAG-UHFFFAOYSA-N
SMILES C1=C(N=C(C=N1)Cl)OCC(F)(F)F
Canonical SMILES C1=C(N=C(C=N1)Cl)OCC(F)(F)F

Introduction

Structural Characteristics

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine features a pyrazine core, which is a six-membered aromatic heterocycle containing two nitrogen atoms positioned opposite to each other in the ring structure. The compound possesses two key functional groups attached to this core: a chlorine atom at the 2-position and a 2,2,2-trifluoroethoxy group at the 6-position.

Chemical Identifiers

The compound can be identified through several chemical notations:

  • SMILES notation: C1=C(N=C(C=N1)Cl)OCC(F)(F)F

  • InChI: InChI=1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2

  • InChIKey: UCAZQUDLXKULAG-UHFFFAOYSA-N

Physical and Chemical Properties

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine appears as a white powder under standard conditions . The compound possesses several notable physical and chemical properties that are important for its handling, storage, and application in synthetic processes.

Key Physical Properties

PropertyValueSource
Molecular Weight212.56 g/mol
Physical StateWhite powder
Boiling Point187.1±40.0 °C (Predicted)
Density1.468±0.06 g/cm³ (Predicted)
pKa-2.26±0.10 (Predicted)
XLogP33

Spectroscopic Properties

Spectroscopic analysis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine provides valuable information about its structure and purity. Although specific spectroscopic data for this exact compound is limited in the available sources, its predicted collision cross-section data offers insights into its behavior in mass spectrometry.

Predicted Collision Cross Section

The collision cross-section (CCS) values for different adducts of the compound have been predicted, as shown in the following table :

Adductm/zPredicted CCS (Ų)
[M+H]+213.00371139.0
[M+Na]+234.98565149.3
[M+NH4]+230.03025144.4
[M+K]+250.95959144.3
[M-H]-210.98915134.9
[M+Na-2H]-232.97110144.0
[M]+211.99588139.3
[M]-211.99698139.3

These CCS values are particularly valuable for analytical techniques such as ion mobility spectrometry coupled with mass spectrometry, aiding in the identification and characterization of the compound in complex mixtures.

Comparison with Related Compounds

To better understand the properties and applications of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, it is valuable to compare it with structurally related compounds.

Comparison with 2-Chloro-6-(trifluoromethyl)pyrazine

2-Chloro-6-(trifluoromethyl)pyrazine (C5H2ClF3N2) is a closely related compound that differs from 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine by having a trifluoromethyl group directly attached to the pyrazine ring rather than a trifluoroethoxy group . Key comparisons include:

Property2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine2-Chloro-6-(trifluoromethyl)pyrazine
Molecular Weight212.56 g/mol182.53 g/mol
Predicted CCS [M+H]+139.0 Ų132.0 Ų
StructureContains an oxygen linkerDirect CF3 attachment

The oxygen linker in 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine introduces additional flexibility to the molecule and may influence its reactivity and binding properties compared to the more rigid structure of 2-Chloro-6-(trifluoromethyl)pyrazine.

Comparison with 2-Chloro-6-ethoxypyrazine

2-Chloro-6-ethoxypyrazine (C6H7ClN2O) shares the same core structure but contains an ethoxy group instead of a trifluoroethoxy group . This structural difference results in distinct properties:

Property2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine2-Chloro-6-ethoxypyrazine
Molecular Weight212.56 g/mol158.59 g/mol
ElectronegativityHigher due to fluorine atomsLower
LipophilicityHigherLower
Hazard StatementsVarious (H227, H302, H315, H319, H335) H302, H315, H320, H335

The presence of fluorine atoms in 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine significantly alters its electronic properties and potential interactions with biological systems compared to 2-Chloro-6-ethoxypyrazine.

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